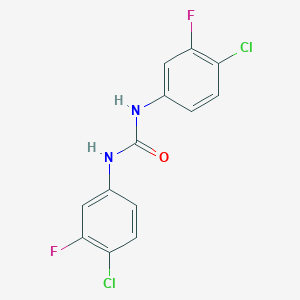

1,3-Bis(4-chloro-3-fluorophenyl)urea

Description

Overview of Urea (B33335) Derivatives in Contemporary Chemical Research

Urea derivatives represent a cornerstone in modern chemical and pharmaceutical research, stemming from Friedrich Wöhler's historic synthesis of urea in 1828, which marked a pivotal moment in the dawn of organic chemistry. ossila.com The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a versatile scaffold found in a multitude of bioactive compounds, including numerous clinically approved drugs. ossila.comnih.gov Its significance lies in the unique ability of the urea moiety to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). mdpi.com This dual nature facilitates strong and specific interactions with biological targets like proteins and receptors, which is fundamental to their therapeutic effects. ossila.com

In contemporary research, urea-containing compounds are indispensable tools in medicinal chemistry and drug design. ossila.com They are integral to the development of agents across a wide therapeutic spectrum, including anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant drugs. nih.govmdpi.com The structural and synthetic versatility of the urea scaffold allows for extensive modification, enabling chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability to optimize a molecule's drug-like characteristics. ossila.com Beyond medicine, urea derivatives also find applications as agrochemicals, resins, and organocatalysts. ossila.com

Importance of Aryl Urea Scaffolds in Rational Molecular Design

Within the broad class of urea derivatives, the diaryl urea scaffold—where the urea core is substituted with two aromatic rings—has emerged as a "privileged structure," particularly in the field of oncology. nih.govmdpi.com This scaffold is a prominent feature in a number of successful kinase inhibitor drugs, such as Sorafenib and Regorafenib, which are used to treat various cancers. nih.gov The importance of the diaryl urea motif in rational molecular design stems from its rigid, planar geometry and its capacity for multiple, directed interactions within the binding sites of enzymes, especially protein kinases. mdpi.com

The two aryl rings provide a framework that can be functionalized to occupy specific hydrophobic pockets within a target protein, enhancing both potency and selectivity. nih.gov The central urea linkage is crucial for anchoring the molecule in the ATP-binding pocket of kinases, often forming key hydrogen bonds with conserved amino acid residues. mdpi.comnih.gov This predictable binding mode makes the diaryl urea scaffold an excellent template for structure-based drug design. Researchers can systematically modify the peripheral aromatic rings with various substituents to explore structure-activity relationships (SAR) and optimize the compound's efficacy and pharmacokinetic profile. nih.gov The result is a highly adaptable platform for creating targeted therapies that can inhibit specific signaling pathways implicated in disease. researchgate.net

Rationale for Investigating Halogenated Diaryl Ureas, with Specific Reference to 1,3-Bis(4-chloro-3-fluorophenyl)urea

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. Halogenation can profoundly influence a molecule's properties, including its metabolic stability, binding affinity, lipophilicity, and membrane permeability. nih.govresearchgate.netnih.gov In the context of diaryl ureas, halogen substituents on the aromatic rings are frequently employed to improve biological activity. nih.gov Electron-withdrawing groups like halogens can modulate the electronic properties of the aryl rings, which in turn affects how the molecule interacts with its biological target. nih.govsquarespace.com

The specific compound, This compound , features a distinct halogenation pattern that is of significant interest in rational drug design. The precursor for this moiety, 4-chloro-3-fluoroaniline (B146274), is a known building block in the synthesis of active pharmaceutical ingredients (APIs), including anticancer and antiviral agents. ossila.com The rationale for investigating this specific substitution pattern is multifactorial:

Enhanced Binding Interactions : The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding site, which can increase binding affinity. nih.gov Both chlorine and fluorine can also engage in other interactions, such as dipole-dipole and hydrophobic interactions. nih.govnih.gov

Modulation of Physicochemical Properties : Fluorine substitution is known to lower the pKa of nearby amine groups and can increase lipophilicity, which affects how a drug is absorbed, distributed, and transported across cell membranes. researchgate.netresearchgate.net The combination of chlorine and fluorine allows for fine-tuning of these properties. researchgate.net The 4-chloro-3-fluoro substitution pattern is electronically similar to the 4-chloro-3-(trifluoromethyl)phenyl group, a moiety found in numerous potent kinase inhibitors. nih.gov This suggests that this compound could exhibit similar biological activities.

The table below illustrates how halogenation affects the properties of the parent aniline (B41778) molecule, which is a precursor for the synthesis of diaryl ureas.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Aniline | C₆H₇N | 93.13 | 184.1 |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 232 |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | 186 |

| 4-Chloro-3-fluoroaniline | C₆H₅ClFN | 145.56 | 211 |

Note: Data is compiled from publicly available chemical databases.

Scope and Objectives of Academic Research on this compound

While specific published research focusing exclusively on this compound is not widely documented, the academic investigation of this compound would logically follow established pathways for novel diaryl urea derivatives. The primary scope of such research would be to synthesize the compound and evaluate its potential as a biologically active agent, likely a protein kinase inhibitor for applications in oncology.

The key objectives of academic research on this compound would include:

Chemical Synthesis and Characterization : The initial objective would be to develop an efficient synthesis protocol. A common method involves the reaction of 4-chloro-3-fluoroaniline with a phosgene (B1210022) equivalent, such as triphosgene (B27547), to form an isocyanate intermediate, which is then reacted with another molecule of 4-chloro-3-fluoroaniline to yield the final symmetric diaryl urea. nih.gov The synthesized compound would then be fully characterized using modern analytical techniques (NMR, Mass Spectrometry, FT-IR) to confirm its structure and purity.

Biological Screening : The compound would be screened against a panel of biological targets, with a primary focus on protein kinases that are known to be implicated in cancer progression (e.g., VEGFR, PDGFR, RAF kinases). nih.gov Initial in vitro assays would determine the compound's inhibitory concentration (IC₅₀) against these targets.

Structure-Activity Relationship (SAR) Studies : Based on initial findings, researchers might synthesize a series of related analogs by modifying the substitution pattern to understand the relationship between the molecular structure and biological activity. This helps in optimizing the lead compound for improved potency and selectivity. nih.gov

Computational Modeling : Molecular docking studies would be employed to predict and analyze the binding mode of this compound within the active site of its target protein. nih.gov This provides insights into the key interactions responsible for its inhibitory activity and guides further design efforts.

Cell-Based Assays : The compound's effect on cancer cell lines would be investigated to assess its antiproliferative activity. These experiments determine the compound's ability to inhibit cell growth and induce apoptosis (programmed cell death) in a cellular context. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8Cl2F2N2O |

|---|---|

Molecular Weight |

317.11 g/mol |

IUPAC Name |

1,3-bis(4-chloro-3-fluorophenyl)urea |

InChI |

InChI=1S/C13H8Cl2F2N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) |

InChI Key |

APXXSUSXFAWKDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Diaryl Urea (B33335) Scaffolds

The construction of the diaryl urea core is most commonly achieved through the formation of a carbonyl bridge between two aniline-type moieties. Several reliable methods have been developed for this purpose.

The reaction between an isocyanate and an amine is a cornerstone of urea synthesis, prized for its efficiency and high yields. asianpubs.orgnjit.edu This method involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate. beilstein-journals.org For the synthesis of symmetrical diaryl ureas, an aryl isocyanate is treated with the corresponding arylamine. In the case of unsymmetrical ureas, a specific aryl isocyanate is reacted with a different arylamine. organic-chemistry.org

The general reaction is as follows: R-N=C=O (Isocyanate) + R'-NH₂ (Amine) → R-NH-C(=O)-NH-R' (Urea)

This reaction is often conducted in an inert solvent such as acetone (B3395972) or dichloromethane (B109758) at room temperature. asianpubs.orgmdpi.com The process is highly versatile and can be accelerated using microwave irradiation, which significantly reduces reaction times. nih.gov The required isocyanate precursors can be generated from the corresponding amines using reagents like phosgene (B1210022) or its safer equivalent, triphosgene (B27547). asianpubs.orgmdpi.com

While isocyanate-amine coupling is prevalent, concerns over the toxicity and handling of isocyanates and phosgene have driven the development of alternative synthetic strategies. nih.govtandfonline.com These methods often rely on different carbonyl sources or the in situ generation of isocyanate intermediates. tandfonline.com

Key alternative routes include:

Phosgene Equivalents: Reagents like N,N'-Carbonyldiimidazole (CDI) serve as safer, solid substitutes for phosgene. nih.gov CDI reacts with a primary amine to form an intermediate that subsequently reacts with a second amine to yield the urea, avoiding the production of chlorinated byproducts. nih.gov

Rearrangement Reactions: Several named reactions can generate isocyanate intermediates in situ from different starting materials. These include the Curtius, Hofmann, and Lossen rearrangements, which start from carboxylic acids, amides, and hydroxamic acids, respectively. organic-chemistry.orgnih.govtandfonline.com These methods are valuable for creating unsymmetrical ureas in a one-pot fashion. nih.gov

Catalytic Carbonylation: Transition-metal-catalyzed reactions can construct the urea linkage using carbon monoxide (CO) as the carbonyl source. nih.gov This approach, known as catalytic oxidative carbonylation, combines amines, an oxidant, and CO, offering high atom economy. nih.gov

CO₂ as a Carbonyl Source: The use of carbon dioxide (CO₂) as a non-toxic, abundant C1 building block is a green alternative. organic-chemistry.org Metal-free methods have been developed to synthesize urea derivatives from amines and CO₂ at atmospheric pressure and room temperature. organic-chemistry.org

| Method | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Isocyanate-Amine Coupling | Aryl Isocyanate, Aryl Amine | High yield, efficient, versatile | Requires handling of potentially toxic isocyanates | asianpubs.orgnjit.edu |

| Phosgene Equivalents | Amines, N,N'-Carbonyldiimidazole (CDI), Triphosgene | Safer than phosgene, solid reagents | May require stoichiometric amounts of coupling agents | mdpi.comnih.gov |

| In Situ Isocyanate Generation | Carboxylic Acids (Curtius), Amides (Hofmann) | Avoids isolation of isocyanates, good for one-pot synthesis | May involve hazardous intermediates (e.g., acyl azides) | organic-chemistry.orgnih.gov |

| Catalytic Carbonylation | Amines, Carbon Monoxide (CO), Oxidant, Catalyst (e.g., Pd, Ru) | High atom economy, uses CO as C1 source | Often requires harsh conditions (high pressure/temperature) | nih.gov |

| Direct Carboxylation | Amines, Carbon Dioxide (CO₂) | Green, utilizes abundant CO₂, non-toxic | May require specific catalysts or conditions to be efficient | organic-chemistry.orgnih.gov |

Targeted Synthesis Strategies for 1,3-Bis(4-chloro-3-fluorophenyl)urea and Analogues

The synthesis of the symmetrical compound this compound can be approached through several of the established pathways. A direct and high-yielding strategy would involve the reaction of 4-chloro-3-fluorophenyl isocyanate with 4-chloro-3-fluoroaniline (B146274).

Proposed Synthetic Route 1: Isocyanate-Amine Coupling

Isocyanate Formation: 4-chloro-3-fluoroaniline is reacted with a phosgenating agent, such as triphosgene, in an inert solvent with a non-nucleophilic base (e.g., triethylamine) to generate 4-chloro-3-fluorophenyl isocyanate.

Urea Formation: The resulting isocyanate is then reacted directly with one equivalent of 4-chloro-3-fluoroaniline to yield the target compound, this compound.

Alternatively, a one-pot synthesis can be employed.

Proposed Synthetic Route 2: One-Pot Phosgenation Two equivalents of 4-chloro-3-fluoroaniline are dissolved in a suitable solvent, and a phosgene equivalent (e.g., CDI or triphosgene) is added. This method directly couples the two amine molecules via a carbonyl bridge, forming the symmetrical urea without isolating the isocyanate intermediate. This approach is analogous to the synthesis of other diaryl ureas where an aminophenyl ketone is treated with triphosgene before adding a second amine. mdpi.com

The synthesis of unsymmetrical analogues, for instance, 1-(4-chloro-3-fluorophenyl)-3-(aryl)urea, would necessitate a stepwise approach where 4-chloro-3-fluorophenyl isocyanate is reacted with a different substituted aniline (B41778). nih.gov

Derivatization and Functionalization of the Urea Core and Aryl Rings

Once the diaryl urea scaffold is constructed, it can be further modified to explore structure-activity relationships or introduce new chemical properties. Functionalization can occur at the urea nitrogens or on the peripheral aryl rings.

Achieving regioselectivity in the functionalization of a symmetrical molecule like this compound presents a unique challenge. However, methods exist for the selective modification of N,N'-diarylureas. One powerful technique is directed ortho-metalation (DoM). nih.gov This strategy involves an initial N-alkylation at one of the urea nitrogens. The N-alkyl group then acts as a directed metalation group (DMG), guiding a strong base like sec-butyllithium (B1581126) (sec-BuLi) to deprotonate the ortho position of the adjacent aryl ring. nih.gov The resulting lithiated species can be quenched with various electrophiles to introduce a wide range of functional groups regioselectively. nih.gov This allows for the precise modification of one aryl ring while leaving the other untouched.

Catalysis plays a crucial role in both the formation and subsequent modification of urea derivatives, often providing milder reaction conditions and improved efficiency.

Catalytic Formation: As mentioned, transition metals like palladium, rhodium, and ruthenium are effective catalysts for synthesizing ureas. nih.govgoogle.com Ruthenium pincer complexes, for example, can catalyze the synthesis of ureas directly from an amine and methanol, a reaction that is highly atom-economical and produces hydrogen gas as the only byproduct. organic-chemistry.org Furthermore, copper(II) complexes have been shown to catalyze the formation of urea from ammonium (B1175870) carbamate, an intermediate in the industrial production of urea. acs.org

| Catalyst Type | Reaction | Starting Materials | Reference |

|---|---|---|---|

| Palladium, Ruthenium, etc. | Oxidative Carbonylation | Amines, CO, Oxidant | nih.gov |

| Ruthenium Pincer Complex | Direct Synthesis | Methanol, Amine | organic-chemistry.org |

| Platinum, Rhodium | Hydrogenation/Carbonylation | NOx, CO, H₂/H₂O | google.com |

| Ruthenium-Phosphine Complex | From Formamide | Formamide, Ammonia (B1221849) | google.com |

| Copper(II) Complex | From Carbamate | Ammonium Carbamate | acs.org |

Catalytic Modification: Catalytic C-H functionalization offers a modern and efficient way to modify the aryl rings of the diaryl urea scaffold. rsc.org Rhodium catalysts, for instance, can enable the direct heteroarylation or alkenylation of arenes under mild conditions. rsc.org By employing a directing group, which could potentially be the urea moiety itself or a pre-installed functional group, it is possible to selectively introduce new C-C bonds at specific positions on the 4-chloro-3-fluorophenyl rings, bypassing the need for pre-functionalized substrates. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-Ray Diffraction Studies of Diaryl Urea (B33335) Architectures

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For diaryl ureas, these studies provide critical information on conformation, bond lengths, bond angles, and the all-important hydrogen bonding networks that dictate the supramolecular assembly.

The conformation of N,N'-diaryl ureas is a subject of considerable interest. Generally, these molecules adopt a conformation where the two aryl rings are disposed in a cis or trans relationship with respect to each other across the urea bridge. chemicalbook.com However, the most stable conformation for many diaryl ureas is a planar, trans-trans arrangement, which maximizes conjugation and minimizes steric hindrance. nih.gov

A defining characteristic of diaryl ureas in the solid state is their propensity to form robust intermolecular hydrogen bonds. The urea group contains two N-H protons (donors) and a carbonyl oxygen (acceptor), making it an ideal functional group for self-assembly.

The most common and stable hydrogen-bonding motif is the one-dimensional tape or chain, described by the graph-set notation R²₂(8), where molecules are linked via N-H···O=C hydrogen bonds. spectrabase.com These chains often align in an antiparallel fashion, leading to centrosymmetric packing in the crystal lattice. rsc.orgsigmaaldrich.com This strong and directional hydrogen bonding is a cornerstone of crystal engineering with urea derivatives and is responsible for the high melting points and low solubility often observed in this class of compounds. molport.com It is highly probable that 1,3-Bis(4-chloro-3-fluorophenyl)urea would exhibit this characteristic one-dimensional hydrogen-bonded chain structure in its crystal form.

Polymorphism, the ability of a compound to crystallize in multiple different solid-state forms, is a well-documented phenomenon in diaryl ureas. These different forms arise from variations in molecular conformation or intermolecular packing, particularly in the hydrogen-bonding network.

A pertinent example is 1,3-bis(3-fluorophenyl)urea, an isomer of the title compound's fluorinated analogue. Studies have shown that this compound can crystallize as concomitant polymorphs, meaning multiple crystal forms can grow simultaneously from the same solution. rsc.org In one form (monoclinic), the typical antiparallel alignment of hydrogen-bonded urea chains is observed. rsc.orgsigmaaldrich.com In a second, less common form (orthorhombic), the chains adopt a parallel orientation. rsc.orgsigmaaldrich.com The existence of polymorphism is often influenced by the electronic nature of the substituents on the phenyl rings. Electron-withdrawing groups, such as fluorine and chlorine, can modulate the strength of the hydrogen bonds and influence the adoption of different packing arrangements. researchgate.net Given these precedents, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of different nuclei, a complete structural assignment can be made.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H protons and the aromatic protons on the phenyl rings. Due to the molecule's symmetry, the two substituted phenyl environments are identical.

N-H Protons: A singlet corresponding to the two equivalent N-H protons would be expected. Its chemical shift can be broad and is highly dependent on the solvent and concentration, but typically appears in the downfield region (e.g., 8-10 ppm).

Aromatic Protons: The 4-chloro-3-fluorophenyl group has three aromatic protons. These would give rise to a complex multiplet system due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine would be a doublet of doublets, the proton ortho to the chlorine would be a triplet (or more accurately, a doublet of doublets with similar coupling constants), and the proton between the two halogens would also be a complex multiplet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 2H | NH |

| ~7.5 | m | 2H | Ar-H |

| ~7.3 | m | 2H | Ar-H |

| ~7.1 | m | 2H | Ar-H |

Note: This table is predictive and based on general principles and data for analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, only seven distinct carbon signals would be anticipated.

Carbonyl Carbon: The urea carbonyl carbon (C=O) is expected to appear as a single peak in the downfield region, typically around 150-155 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the attached substituents (NH, Cl, F). The carbons directly bonded to fluorine will show a large coupling constant (¹JC-F), resulting in a doublet. Other carbons in the ring will also exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C =O |

| ~157 (d, ¹JC-F ≈ 245 Hz) | C -F |

| ~138 | C -NH |

| ~131 | Ar-C |

| ~122 (d, JC-F ≈ 20 Hz) | C -Cl |

| ~118 | Ar-C |

| ~110 (d, JC-F ≈ 25 Hz) | Ar-C |

Note: This table is predictive and based on general principles and data for analogous compounds. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a powerful tool for the structural analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the substituents on the phenyl ring.

Given the symmetrical nature of the molecule, a single signal is expected in the ¹⁹F NMR spectrum. The fluorine atom is positioned ortho to a chlorine atom and meta to the urea bridge. The electron-withdrawing nature of the chlorine atom and the urea moiety will influence the chemical shift. In substituted fluorobenzenes, the chemical shifts are sensitive to the nature and position of other substituents. For a fluorine atom with a chlorine substituent in the meta position, the chemical shift is typically deshielded compared to fluorobenzene. The urea group, being a moderate electron-withdrawing group, will also contribute to this deshielding effect.

The signal for the fluorine atoms in this compound is expected to appear as a doublet of doublets due to coupling with the two neighboring aromatic protons (H-2 and H-5). The magnitude of the coupling constants (J-values) provides further structural information. The ortho coupling (³JH-F) is typically in the range of 7-11 Hz, while the meta coupling (⁴JH-F) is smaller, around 4-8 Hz.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Multiplicity |

| Chemical Shift (δ) | -110 to -125 ppm | Doublet of Doublets (dd) |

| Ortho Coupling (³JH-F) | 7 - 11 Hz | |

| Meta Coupling (⁴JH-F) | 4 - 8 Hz |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and is based on typical values for similarly substituted fluorobenzenes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into its conformational state.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to be dominated by the characteristic vibrations of the urea linkage and the substituted phenyl rings. The N-H stretching vibrations of the secondary amide groups in the urea moiety are anticipated to appear as a sharp band in the region of 3300-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding. The C=O stretching vibration (Amide I band) is a strong and characteristic absorption expected in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1550-1620 cm⁻¹.

The aromatic C-H stretching vibrations will give rise to multiple weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the phenyl rings will influence the appearance of overtone and combination bands in the 1650-2000 cm⁻¹ region, which can be diagnostic of the 1,2,4-trisubstitution pattern. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR. The symmetrical vibrations of the molecule are often more intense in the Raman spectrum. The aromatic ring breathing modes, which are often weak in the IR spectrum, are expected to be strong in the Raman spectrum, appearing in the region of 990-1010 cm⁻¹. The C=O stretching vibration will also be observable. The symmetric N-C-N stretching of the urea core may also be Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 | Weak |

| Aromatic C-H | Stretching | > 3000 | Medium |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | Medium |

| N-H (Urea) | Bending (Amide II) | 1550 - 1620 | Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Strong |

| C-N (Urea) | Stretching | 1400 - 1450 | Medium |

| C-F | Stretching | 1000 - 1300 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium |

| Aromatic Ring | Breathing | Weak | 990 - 1010 |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₁₃H₈Cl₂F₂N₂O) is 317.12 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 317. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The M+2 peak will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of N,N'-diarylureas under electron ionization (EI) typically proceeds through several key pathways. A primary fragmentation pathway involves the cleavage of the C-N bonds of the urea linkage. This can lead to the formation of several characteristic fragment ions.

One likely fragmentation is the formation of the 4-chloro-3-fluorophenyl isocyanate ion (C₇H₃ClFNO)⁺ at m/z 171 and the 4-chloro-3-fluoroaniline (B146274) radical cation (C₆H₅ClFN)⁺ at m/z 145. Another significant fragmentation pathway could be the cleavage to form the 4-chloro-3-fluorophenylaminocarbonyl cation (C₇H₄ClFNO)⁺ at m/z 188. Further fragmentation of the 4-chloro-3-fluorophenyl moiety could involve the loss of a chlorine atom or a fluorine atom.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

| 317/319/321 | Molecular Ion [M]⁺ | [C₁₃H₈Cl₂F₂N₂O]⁺ |

| 188/190 | [4-chloro-3-fluorophenylaminocarbonyl]⁺ | [C₇H₄ClFNO]⁺ |

| 171/173 | [4-chloro-3-fluorophenyl isocyanate]⁺ | [C₇H₃ClFNO]⁺ |

| 145/147 | [4-chloro-3-fluoroaniline]⁺ | [C₆H₅ClFN]⁺ |

| 110 | [C₆H₄F]⁺ (from loss of Cl from aniline (B41778) fragment) | [C₆H₄F]⁺ |

| 75 | [C₅H₄F]⁺ (from further fragmentation of phenyl ring) | [C₅H₄F]⁺ |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structures

The electronic structure, also obtainable from DFT calculations, provides a map of the electron distribution within the molecule. This is fundamental to understanding its chemical reactivity and spectroscopic properties.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of 1,3-Bis(4-chloro-3-fluorophenyl)urea. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap indicates a molecule that is more readily polarized and reactive. researchgate.net

The distribution of HOMO and LUMO across the molecular structure highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. For diaryl ureas, the HOMO is often localized on the phenyl rings, while the LUMO may be distributed across the urea (B33335) linkage and the aromatic systems.

Table 1: Illustrative Frontier Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are hypothetical and serve as an example for a molecule of this type.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within this compound. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. rsc.org These interactions, known as hyperconjugative interactions, contribute significantly to the molecule's stability.

NBO analysis can quantify the stabilization energies associated with these interactions, revealing the most significant delocalization pathways. In the context of this molecule, key interactions would likely involve the lone pairs of the oxygen and nitrogen atoms of the urea bridge interacting with the antibonding orbitals of the adjacent phenyl rings. This charge delocalization is crucial for understanding the molecule's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of this compound and identifying its reactive sites. The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the oxygen atom of the carbonyl group in the urea linkage is expected to be a site of high negative potential, making it a likely target for electrophiles. The hydrogen atoms of the N-H groups, on the other hand, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure validation. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical predictions can aid in the assignment of experimental NMR spectra.

Similarly, theoretical vibrational frequencies can be computed and compared with experimental Infrared (IR) and Raman spectra. This comparison helps in assigning the observed vibrational modes to specific molecular motions, such as the stretching and bending of the N-H, C=O, and C-F bonds. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3320 |

| C=O Stretch | 1705 | 1640 |

| C-F Stretch | 1250 | 1210 |

Note: These values are for illustrative purposes and represent typical data for a substituted urea.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of this compound over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD simulations can reveal the different conformations the molecule can adopt and the energy barriers between them. This is particularly important for understanding the rotational freedom around the C-N bonds of the urea linkage and the phenyl rings. The simulations can also provide insights into the molecule's interactions with its environment, such as in a solvent or a crystal lattice.

Chemical Reactivity and Mechanistic Studies

Elucidation of Reaction Pathways and Transformation Mechanisms Involving the Urea (B33335) Moiety

The urea moiety (–NH–CO–NH–) is the most reactive part of the 1,3-bis(4-chloro-3-fluorophenyl)urea molecule. Its transformations are central to understanding the compound's chemical profile.

Hydrolysis: A primary reaction pathway for diaryl ureas is hydrolysis, which involves the cleavage of the C–N bonds within the urea group. This reaction can be catalyzed by acid or base and results in the formation of 4-chloro-3-fluoroaniline (B146274) and isocyanic acid, which subsequently decomposes to ammonia (B1221849) and carbon dioxide. The general mechanism for phenylurea herbicides involves initial N-dealkylation steps, followed by hydrolysis of the urea bridge to the corresponding aniline (B41778) derivative. oup.com

Condensation Reactions: The urea functional group can participate in condensation reactions. For instance, in reactions like the Biginelli reaction, ureas condense with an aldehyde and a β-ketoester in the presence of an acid catalyst. organic-chemistry.org The initial step is believed to be the condensation between the aldehyde and urea to form an iminium intermediate, which then reacts further to form a cyclized product. organic-chemistry.orglew.ro

N-Arylation: The nitrogen atoms of the urea can undergo further substitution. Palladium-catalyzed C–N cross-coupling reactions provide a route to synthesize unsymmetrical N,N'-diaryl ureas by reacting monoaryl ureas with aryl halides. nih.gov

Formation of Bis-ureide Intermediates: In some reactions, such as certain multicomponent reactions, the urea can react with aldehydes to form bis-ureide derivatives, which act as key intermediates. lew.ro

Influence of Halogen Substituents on Reaction Kinetics and Selectivity

The chlorine and fluorine atoms attached to the phenyl rings have a profound impact on the reactivity of this compound.

Electronic Effects: Both chlorine and fluorine are electron-withdrawing halogens. Their presence decreases the electron density on the aromatic rings and, consequently, on the urea nitrogens. This inductive effect makes the N-H protons more acidic and susceptible to deprotonation. The stability and reactivity of halogenated ureas are influenced by these electronic effects. cymitquimica.com

Reaction Kinetics: The rate of degradation of phenylurea herbicides can be dependent on the nature and degree of halogenation on the phenyl ring. nih.gov For electrophilic substitution reactions, the reactivity of halogenating agents is highly sensitive to the properties of the substrate. rsc.org The electron-withdrawing nature of the halogens can influence the rate of hydrolysis, typically by stabilizing the transition state of the nucleophilic attack at the carbonyl carbon.

Reaction Selectivity: Halogen substituents act as directing groups in electrophilic aromatic substitution reactions. In N-aryl ureas, the presence of halogens can direct incoming electrophiles to specific positions on the aromatic ring. nih.gov This directing effect is crucial for achieving regioselectivity in the synthesis of more complex halogenated derivatives. nih.gov Furthermore, methods have been developed for the regioselective ortho-halogenation of N-aryl ureas by harnessing the reactivity of boron intermediates. nih.gov

The table below summarizes the electronic properties of the halogen substituents and their general influence on the reactivity of the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Directing Influence |

| Chlorine (Cl) | Electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| Fluorine (F) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

Mechanistic Insights into Potential Degradation Pathways (e.g., hydrolysis, autoxidation)

The environmental fate of this compound is determined by its susceptibility to various degradation processes. Phenylurea herbicides are generally stable to chemical degradation in aqueous solutions under moderate temperatures and a pH range of 4–10. oup.com

Hydrolysis: As previously mentioned, hydrolysis is a key degradation pathway. The general degradation path for phenylurea herbicides involves stepwise N-dealkylations (if applicable), followed by hydrolysis to aniline-based metabolites. oup.com The rate of hydrolysis is influenced by pH and temperature. nih.gov For some related compounds, an increase in temperature leads to a significantly higher reaction rate. nih.gov

Photodegradation: Exposure to sunlight can induce photochemical degradation. oup.com The photochemical behavior of phenylurea herbicides in water is heavily dependent on the nature and position of the substituents on the aromatic ring. guidechem.com For halogenated derivatives, the primary reaction is often photohydrolysis, which involves the replacement of a halogen atom with a hydroxyl group. guidechem.com Other photochemical reactions can include photolysis of the C-X (halogen) bond, photooxidations, and photorearrangements. guidechem.com

Biodegradation: Microorganisms in soil and water can play a significant role in the degradation of phenylurea herbicides. oup.comoup.com The metabolic pathways often mirror chemical degradation, involving N-dealkylation and hydrolysis to form aniline derivatives, which may be further degraded. oup.com Studies on similar compounds have shown that the structure, including the type and position of halogen substituents, determines the rate and occurrence of biodegradation. nih.gov

The following table outlines the primary degradation pathways and their typical resulting products.

| Degradation Pathway | Description | Key Intermediates/Products |

| Hydrolysis | Cleavage of the urea C-N bond by water, often catalyzed by acid or base. | 4-chloro-3-fluoroaniline, isocyanic acid (-> NH3 + CO2) |

| Photodegradation | Breakdown initiated by the absorption of light energy. | Hydroxylated derivatives, dehalogenated products, aniline derivatives. guidechem.com |

| Biodegradation | Enzymatic transformation by microorganisms. | N-dealkylated metabolites (if applicable), 4-chloro-3-fluoroaniline. oup.com |

Investigation of Catalytic Effects on Reaction Efficiency and Product Distribution

Catalysts are instrumental in controlling the efficiency and selectivity of reactions involving this compound and related compounds.

Acid/Base Catalysis: As noted, both acids and bases can catalyze the hydrolysis of the urea linkage. Acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while bases provide a strong nucleophile (e.g., OH-) for attack. In multicomponent reactions like the Biginelli synthesis, acid catalysts such as Yb(OTf)3 or InCl3 are often employed to increase reaction yields and shorten times. organic-chemistry.org

Organocatalysis: Chiral organocatalysts have been used in enantioselective halogenation reactions. researchgate.net The urea moiety itself can act as a directing group, anchoring reagents and controlling the stereochemistry of dihalogenation reactions on alkenes. researchgate.net

Metal Catalysis: Palladium-based catalysts are widely used for forming C–N bonds in the synthesis of diaryl ureas from aryl halides and urea or monoaryl ureas. nih.gov These cross-coupling reactions offer a versatile method for creating a wide array of substituted urea derivatives. nih.gov Additionally, copper, nickel, or palladium catalysts are used for halogen exchange reactions on aryl halides, allowing for the interconversion of different halogenated precursors. semanticscholar.org Electrochemical methods can also be employed for the synthesis of halogenated N-aryl ureas, proceeding via amide bond formation followed by electrocatalytic C-H chlorination. chemrxiv.org

The table below provides examples of catalytic systems used in reactions relevant to diaryl ureas.

| Catalyst Type | Example(s) | Application |

| Acid Catalysis | Yb(OTf)3, InCl3 | Biginelli reaction for dihydropyrimidone synthesis. organic-chemistry.org |

| Organocatalysis | Chiral Phosphoric Acids | Atroposelective synthesis of halogenated compounds. researchgate.net |

| Metal Catalysis | Palladium complexes (e.g., with Buchwald ligands) | C–N cross-coupling for unsymmetrical diaryl urea synthesis. nih.gov |

| Metal Catalysis | Copper, Nickel, or Palladium complexes | Halogen exchange reactions on aryl halides. semanticscholar.org |

Supramolecular Chemistry and Crystal Engineering of Diaryl Ureas

Design Principles for Directed Self-Assembly via Hydrogen Bonding

The primary design principle for the directed self-assembly of diaryl ureas is the predictable and directional nature of the hydrogen bonds formed by the urea (B33335) functionality. The urea group possesses two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the carbonyl oxygen), which can engage in self-complementary hydrogen bonding. nih.gov This typically results in the formation of a robust one-dimensional hydrogen-bonded chain or tape motif. acs.org

The general hydrogen bonding scheme in diaryl ureas can be summarized as follows:

| Donor | Acceptor | Type of Interaction |

| N-H | O=C | Intermolecular Hydrogen Bond |

This fundamental interaction is the cornerstone of designing supramolecular assemblies with diaryl ureas.

Formation of One-Dimensional Chains and Extended Supramolecular Networks in the Solid State

The self-complementary hydrogen bonding of the urea group in 1,3-Bis(4-chloro-3-fluorophenyl)urea is anticipated to lead to the formation of one-dimensional (1D) chains in the solid state. In many diaryl urea crystal structures, these chains are arranged in a head-to-tail fashion, creating a continuous tape-like structure. researchgate.net The chains can then pack in either a parallel or antiparallel manner, influenced by other intermolecular interactions.

For instance, the 1D chains can be interconnected through C-H···F or C-H···Cl hydrogen bonds, or through halogen-halogen interactions between chlorine atoms on adjacent chains. The aromatic phenyl rings can also participate in π-π stacking interactions, further stabilizing the extended network. The interplay of these various interactions dictates the final three-dimensional structure.

Concomitant Polymorphism and Solvent-Induced Crystallization Phenomena

Diaryl ureas are known to exhibit polymorphism, which is the ability of a compound to crystallize in more than one crystal structure. This phenomenon arises from the different ways the molecules can pack in the solid state, often due to a delicate balance of intermolecular interactions. For this compound, the potential for different hydrogen-bonding motifs, coupled with the possibility of various arrangements of the halogenated phenyl rings, makes the existence of polymorphs highly probable.

The choice of solvent during crystallization can significantly influence which polymorphic form is obtained. This is known as solvent-induced polymorphism. Different solvents can interact with the solute molecules in distinct ways, favoring the nucleation and growth of a particular crystal form. For example, a solvent that can act as a hydrogen bond acceptor might compete with the urea's carbonyl group, potentially disrupting the typical tape motif and leading to a different packing arrangement. The polarity and size of the solvent molecules can also play a role in directing the crystallization process.

Given the presence of multiple functional groups in this compound, it is plausible that different solvents could lead to the formation of distinct polymorphs or even solvates, where solvent molecules are incorporated into the crystal lattice.

Role of Halogen-Halogen Interactions and π-π Stacking in Crystal Packing

Beyond the dominant hydrogen bonding, halogen-halogen interactions and π-π stacking are expected to play a crucial role in the crystal packing of this compound.

π-π Stacking: The aromatic phenyl rings of this compound are capable of engaging in π-π stacking interactions. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The stacking can be either face-to-face or offset, with the latter being more common. The presence of electron-withdrawing halogen substituents can affect the electron density of the aromatic rings, which in turn influences the strength and geometry of the π-π stacking interactions. These interactions can provide additional stability to the crystal structure by linking the diaryl urea molecules in a direction perpendicular to the hydrogen-bonded chains.

The interplay of these weaker interactions, in concert with the strong hydrogen bonds, ultimately determines the final crystal structure of this compound, including its density, stability, and other solid-state properties.

In-depth Analysis of this compound Reveals a Gap in Publicly Available Scientific Literature

Following a comprehensive and systematic search of publicly accessible scientific databases and literature, it has been determined that there is a notable absence of specific research data for the chemical compound This compound . Consequently, it is not possible to construct a detailed scientific article focusing solely on this compound's interactions with biomolecular targets as requested.

Extensive searches were conducted to locate in silico molecular docking and dynamics studies, structure-activity relationship (SAR) analyses, enzymatic inhibition mechanisms, and receptor agonism/antagonism data specifically pertaining to this compound. The targeted biomolecular entities for this search included BRAF kinase, prostaglandin (B15479496) E synthase, DNA gyrase, and the CB1 cannabinoid receptor.

While the broader class of diaryl ureas is well-documented in medicinal chemistry literature for a wide range of biological activities—including kinase inhibition and anticancer properties—the specific substitution pattern of this compound does not appear in dedicated studies that would provide the detailed mechanistic insights required to fulfill the specified article structure. The available literature focuses on other analogues, and extrapolating this information would violate the principle of scientific accuracy and the specific constraints of the request.

Therefore, the following sections of the proposed article outline remain unaddressed due to the lack of specific data for this compound:

Interactions with Biomolecular Targets: Mechanistic Insights

Molecular Basis of Modulatory Effects on Cellular Pathways

This gap in the scientific record suggests that 1,3-Bis(4-chloro-3-fluorophenyl)urea may be a novel compound that has not yet been the subject of extensive biological investigation, or that such research has not been made publicly available.

Advanced Materials Applications and Optoelectronic Properties

Investigation of Nonlinear Optical (NLO) Properties of Urea (B33335) Derivatives

Urea and its derivatives have long been recognized as significant NLO materials. The fundamental NLO response in these molecules originates from the interaction of intense laser light with the molecular electron cloud, leading to phenomena such as frequency doubling. This response is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups linked through a π-conjugated system, which facilitates intramolecular charge transfer. The urea moiety itself acts as a good π-bridge, and substituents on the phenyl rings play a crucial role in modulating the NLO properties.

Second-Harmonic Generation (SHG) is a key NLO process where a material converts incoming laser light of a specific frequency (ω) into light with exactly twice that frequency (2ω). The efficiency of this conversion is a primary metric for evaluating NLO materials. For powdered samples, SHG efficiency is often measured relative to a standard inorganic crystal like potassium dihydrogen phosphate (KDP).

Systematic studies on a series of N,N'-diphenylureas reveal a strong dependence of SHG efficiency on the electronic nature of the substituents on the phenyl rings. By creating a "push-pull" system—with an electron-donating group on one ring and an electron-withdrawing group on the other—the asymmetry of the molecule's electronic structure is increased, which can significantly enhance the SHG response. Halogen atoms like chlorine and fluorine, as found in 1,3-bis(4-chloro-3-fluorophenyl)urea, act as electron-withdrawing groups. While a symmetrically substituted molecule with only withdrawing groups may not produce the strongest SHG effect compared to a push-pull system, the specific substitution pattern and its influence on the crystal packing structure are critical. Research on analogous compounds shows that even subtle changes in substitution can lead to significant variations in SHG efficiency.

Below is a data table compiled from research on substituted N,N'-diphenylurea analogs, illustrating the impact of different functional groups on SHG efficiency.

| Compound Name | Substituent (R) | Substituent (R') | SHG Efficiency (vs. KDP) |

| 1-(4-Nitrophenyl)-3-phenylurea | -NO₂ | -H | 1.2 |

| 1-(4-Nitrophenyl)-3-(4-methylphenyl)urea | -NO₂ | -CH₃ | 15 |

| 1-(4-Nitrophenyl)-3-(4-methoxyphenyl)urea | -NO₂ | -OCH₃ | 28 |

| 1-(4-Nitrophenyl)-3-(4-(dimethylamino)phenyl)urea | -NO₂ | -N(CH₃)₂ | 65 |

This table presents data for analogous N,N'-diphenylurea compounds to illustrate structure-property relationships.

The first-order hyperpolarizability (β) is a molecular-level property that quantifies the NLO response and is the microscopic origin of the macroscopic SHG effect. This value can be determined through both theoretical calculations and experimental measurements.

Theoretical approaches, often employing quantum chemical methods like Density Functional Theory (DFT), are used to calculate the static hyperpolarizability (β₀). These calculations provide deep insights into how the electronic distribution within a molecule is distorted by an electric field. For N,N'-diphenylurea derivatives, theoretical studies show a clear trend: the magnitude of β increases significantly with the strength of the donor and acceptor groups. The calculated values help in predicting the NLO potential of new molecular designs before their synthesis.

Experimental validation is crucial. Techniques such as Electric-Field-Induced Second-Harmonic Generation (EFISH) are used to measure the hyperpolarizability of molecules in solution. Comparing these experimental values with theoretical predictions allows for the refinement of computational models and confirms the structure-property relationships. For a series of diphenylurea derivatives, a strong correlation has been demonstrated between the calculated β values and the measured SHG efficiencies, solidifying the understanding of how substituent choice dictates NLO performance.

The table below shows calculated hyperpolarizability values for representative diphenylurea analogs.

| Compound Name | Substituent (R) | Substituent (R') | Calculated β₀ (10⁻³⁰ esu) |

| 1-(4-Nitrophenyl)-3-phenylurea | -NO₂ | -H | 9.3 |

| 1-(4-Nitrophenyl)-3-(4-methylphenyl)urea | -NO₂ | -CH₃ | 12.1 |

| 1-(4-Nitrophenyl)-3-(4-methoxyphenyl)urea | -NO₂ | -OCH₃ | 14.8 |

| 1-(4-Nitrophenyl)-3-(4-(dimethylamino)phenyl)urea | -NO₂ | -N(CH₃)₂ | 28.5 |

This table presents theoretical data for analogous N,N'-diphenylurea compounds to illustrate the impact of substituents on molecular hyperpolarizability.

Potential Applications in Photonic and Optoelectronic Device Development

Materials with strong second-order NLO properties, such as those anticipated for optimized urea derivatives, are critical for the development of next-generation photonic and optoelectronic devices. The ability to manipulate the frequency and phase of light is fundamental to many advanced technologies.

Potential applications for materials like this compound and its analogs include:

Frequency Converters: High SHG efficiency makes these materials suitable for frequency doubling in laser systems. For example, they could be used to convert common near-infrared laser outputs into the visible green or blue spectrum, which is essential for applications in data storage, medical diagnostics, and full-color displays.

Electro-Optic Modulators: These devices use an electric field to alter the refractive index of an NLO material, allowing for the modulation of light signals. Organic materials often exhibit faster response times than their inorganic counterparts, making them ideal for high-speed telecommunications and optical computing.

Optical Parametric Oscillators (OPOs): OPOs are tunable light sources that rely on NLO materials to generate a wide range of output wavelengths from a fixed-wavelength pump laser. The development of new organic crystals could lead to more efficient and compact tunable laser systems.

Structure-Property Relationships in the Context of Functional Materials

The development of functional NLO materials is fundamentally a process of molecular engineering, guided by a deep understanding of structure-property relationships. For diaryl urea derivatives, several key principles have been established:

Intramolecular Charge Transfer (ICT): The most effective NLO response is typically achieved in molecules featuring a strong electron donor and a strong electron acceptor separated by a π-conjugated bridge (a D-π-A structure). The urea bridge serves this role effectively.

Crystal Packing: For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group. A molecule can have a very high β value, but if it crystallizes in a centrosymmetric arrangement, the NLO effects of individual molecules will cancel each other out, resulting in zero net SHG. Therefore, controlling the solid-state packing through molecular design—for instance, by using hydrogen bonding patterns inherent to the urea group—is as critical as optimizing the molecular hyperpolarizability itself.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions to the Understanding of 1,3-Bis(4-chloro-3-fluorophenyl)urea

The academic understanding of this compound is currently in its nascent stages, with a notable absence of dedicated research on this specific molecule. However, the broader body of work on diaryl ureas provides a solid foundation for predicting its properties and potential applications. Key academic contributions have established diaryl ureas as a critical pharmacophore in the development of anticancer agents, particularly as kinase inhibitors. nih.govresearchgate.net The urea (B33335) linkage is known to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. mdpi.comnih.gov Furthermore, research on halogenated aromatic compounds has elucidated the significant impact of halogen substituents on molecular properties such as lipophilicity, metabolic stability, and binding affinity. The presence of both chlorine and fluorine atoms on the phenyl rings of this compound is anticipated to modulate these properties in a specific manner, a concept well-supported by structure-activity relationship studies of other diaryl ureas. nih.gov

Unexplored Avenues in the Chemical and Physical Properties of this Compound

The most significant unexplored avenue for this compound is the empirical determination of its chemical and physical properties. While computational methods can provide estimates, experimental data on its synthesis, solubility, melting point, and spectroscopic characteristics are essential for a complete understanding. The reactivity of the compound, particularly the stability of the urea linkage under various conditions and the potential for reactions at the aromatic rings, remains to be investigated. Furthermore, its solid-state properties, including crystal packing and polymorphism, are completely uncharted territories that could have implications for its use in materials science.

Potential for Novel Methodologies and Theoretical Advancements in Diaryl Urea Research

The study of this compound could drive the development of novel synthetic methodologies for diaryl ureas with complex substitution patterns. Efficient and selective methods for the introduction of multiple halogen atoms onto the aryl rings would be of significant value. nih.gov From a theoretical standpoint, this compound presents an excellent case study for advanced computational modeling. Accurate prediction of its spectroscopic properties, conformational preferences, and intermolecular interactions would not only contribute to our understanding of this specific molecule but also refine theoretical models for other halogenated diaryl ureas. sns.it

Broader Implications for Rational Design of Molecules with Tunable Chemical and Biological Activities

A thorough investigation into this compound would have broader implications for the rational design of molecules with tailored properties. Understanding how the interplay of the 4-chloro and 3-fluoro substituents on both phenyl rings influences its biological activity could provide valuable insights for designing more potent and selective kinase inhibitors or other therapeutic agents. researchgate.nettbzmed.ac.ir This knowledge could be extrapolated to other molecular scaffolds, aiding in the development of new drugs and functional materials. The systematic study of such specifically substituted diaryl ureas will undoubtedly contribute to the growing toolbox for medicinal chemists and material scientists, enabling the creation of novel molecules with precisely controlled chemical and biological functions. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 1,3-Bis(4-chloro-3-fluorophenyl)urea, and how can reaction conditions be optimized?

The synthesis of arylurea derivatives typically involves coupling substituted aromatic amines with isocyanates or carbamoyl chlorides. For this compound, a two-step protocol may be employed:

- Step 1 : React 4-chloro-3-fluoroaniline with phosgene or a safer equivalent (e.g., triphosgene) to generate the corresponding isocyanate intermediate.

- Step 2 : Introduce a second equivalent of 4-chloro-3-fluoroaniline under anhydrous conditions in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for slower reactions) and temperature (e.g., reflux for enhanced kinetics). Purify via recrystallization using ethanol/water mixtures to remove unreacted amines .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Key steps include:

- Crystallization : Use slow evaporation of a saturated solution (e.g., acetone/hexane) to grow single crystals.

- Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor < 5%. Validate hydrogen bonding networks with ORTEP-3 for graphical representation .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) and UV detection at 254 nm.

- NMR : Confirm absence of impurities via H/C NMR in DMSO-d6; look for singlet peaks corresponding to urea protons (~8.5 ppm).

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 377.0 (calculated for CHClFNO) .

Advanced Research Questions

Q. How do substituents (Cl/F) influence the hydrogen-bonding network in the solid state?

The chloro and fluoro groups on the phenyl rings direct intermolecular interactions:

- Crystal packing : Chlorine’s polarizability enhances halogen bonding, while fluorine’s electronegativity strengthens N–H···O hydrogen bonds between urea moieties.

- Graph set analysis : Use Etter’s notation (e.g., ) to classify motifs. Compare with similar compounds like N,N'-Bis(3-chlorophenyl)urea, where Cl···Cl contacts stabilize layered structures .

Q. What computational methods can predict the thermodynamic stability of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute Gibbs free energy of formation.

- Decomposition analysis : Compare experimental ΔH° (e.g., 122.0 ± 5.3 kJ/mol for N,N'-Bis(3-chlorophenyl)urea decomposition) with calculated values to identify stability trends. Use Gaussian or ORCA software .

Q. How can researchers resolve contradictions in crystallographic data for urea derivatives?

- Twinned crystals : Use SHELXD for dual-space structure solution and PLATON to check for twinning.

- Disorder modeling : Refine occupancies of disordered Cl/F substituents using PART instructions in SHELXL.

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Q. What strategies enhance the compound’s stability under varying experimental conditions?

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (~200°C for similar ureas). Store at -20°C in amber vials under argon.

- Photostability : Avoid prolonged UV exposure; use light-resistant solvents (e.g., acetonitrile over DMSO) in kinetic studies .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 377.12 g/mol | |

| Melting point | 185–190°C (predicted via DSC) | |

| LogP (lipophilicity) | 3.8 ± 0.2 (HPLC) | |

| Hydrogen bond donors | 2 (urea NH groups) |

Table 2 : Recommended Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P (triclinic, predicted) | |

| Unit cell dimensions | a=8.2 Å, b=10.5 Å, c=12.3 Å | |

| R-factor | <5% (target) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.